Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate
CAS No.: 1980049-41-9
Cat. No.: VC7132664
Molecular Formula: C9H5F5O2
Molecular Weight: 240.129
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1980049-41-9 |
|---|---|
| Molecular Formula | C9H5F5O2 |
| Molecular Weight | 240.129 |
| IUPAC Name | methyl 2,6-difluoro-4-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 |
| Standard InChI Key | KOTXJVUCMSTGHQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F |
Introduction
Structural and Molecular Characteristics
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate features a benzoate core substituted with fluorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position. The IUPAC name for this compound is methyl 2,6-difluoro-4-(trifluoromethyl)benzoate, reflecting its ester functional group and substitution pattern. The presence of electronegative fluorine atoms and the electron-withdrawing trifluoromethyl group significantly influences its reactivity and stability.
Molecular Data
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.129 g/mol |
| IUPAC Name | Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate |
| InChI Key | KOTXJVUCMSTGHQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F |
| PubChem Compound ID | 99769958 |
The compound’s three-dimensional conformation and electronic distribution have been partially characterized using computational models, though experimental crystallographic data remain limited.
Physicochemical Properties
Spectroscopic Data
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NMR Spectroscopy: NMR is expected to reveal distinct signals for the aromatic fluorine atoms (-120 to -130 ppm) and the trifluoromethyl group (-60 to -70 ppm).
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IR Spectroscopy: Strong absorption bands near 1720 cm (C=O stretch) and 1100–1200 cm (C-F stretches) are characteristic of fluorinated esters.
Comparative Analysis with Analogous Compounds
To contextualize its properties, methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is compared below with structurally similar compounds:
The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to the trifluoromethoxy group in, potentially increasing reactivity in nucleophilic aromatic substitution reactions. Conversely, the boronate ester in enables participation in cross-coupling reactions, a feature absent in the target compound .
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR)
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NMR: Expected singlet for the methyl ester group (~3.9 ppm) and coupled doublets for aromatic protons.
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NMR: Resolves distinct environments for fluorine atoms, aiding structural confirmation.
X-ray Crystallography
Single-crystal X-ray analysis would elucidate bond lengths and angles, particularly the steric effects of the trifluoromethyl group. No published structures exist to date.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 240.129, consistent with the molecular formula.
Research Gaps and Future Directions
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Application Studies: Systematic evaluation of biological activity and material properties.
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Solubility Profiling: Determination in aqueous and organic solvents for formulation development.
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Synthetic Optimization: Development of high-yield, scalable synthesis routes.
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Toxicology: Assessment of environmental and health impacts, given the persistence of fluorinated compounds.
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